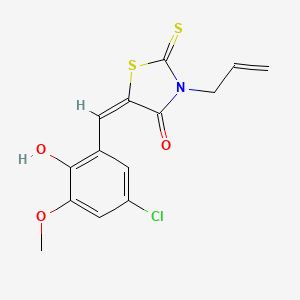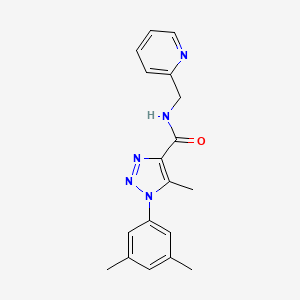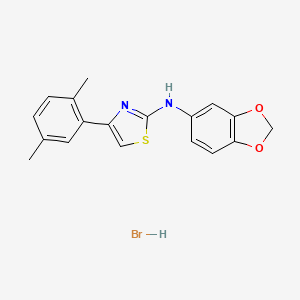![molecular formula C20H18Cl3N3O2 B5022468 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione, also known as CP-526,555, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a range of pharmacological effects.
作用機序
The exact mechanism of action of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its modulation has been proposed as a potential target for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and increase locomotor activity. It has also been found to increase the levels of serotonin and dopamine in certain brain regions. In cardiovascular studies, this compound has been shown to induce vasodilation and decrease blood pressure.
実験室実験の利点と制限
One advantage of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor and may reduce the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.
将来の方向性
There are several potential future directions for research on 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential use of this compound as an anticancer agent warrants further investigation.
合成法
The synthesis of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dichlorophenylmalonic acid with piperazine and 4-chlorobenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then subjected to cyclization with thionyl chloride to obtain the final product.
科学的研究の応用
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, and it has been proposed as a potential treatment for anxiety disorders and depression. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, this compound has been found to inhibit the growth of certain cancer cell lines and may have potential as an anticancer agent.
特性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3N3O2/c21-13-1-3-16(4-2-13)24-5-7-25(8-6-24)18-12-19(27)26(20(18)28)17-10-14(22)9-15(23)11-17/h1-4,9-11,18H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUVBQRVIYKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5022389.png)

![3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5022407.png)
![5-(4-chlorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5022410.png)



![2-chloro-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5022437.png)
![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)
![4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5022451.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)
